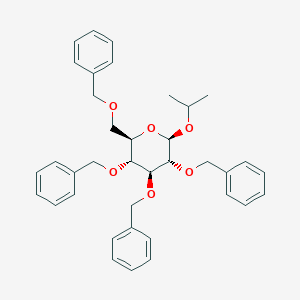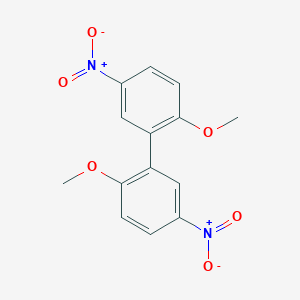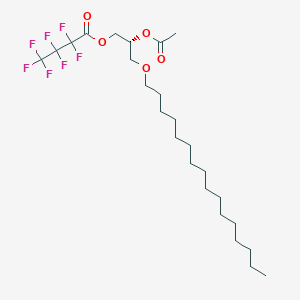![molecular formula C21H18Si B044930 4-[2-(三甲基甲硅烷基)乙炔基]芘 CAS No. 600168-40-9](/img/structure/B44930.png)
4-[2-(三甲基甲硅烷基)乙炔基]芘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[2-(Trimethylsilyl)ethynyl]pyrene” is a chemical compound with the molecular formula C21H18Si . It is a well-known fluorophore that has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .
Synthesis Analysis
The synthesis of substituted pyrenes, such as “4-[2-(Trimethylsilyl)ethynyl]pyrene”, has been reported in the literature . A variety of indirect methods have been developed for preparing pyrenes with less usual substitution patterns, which involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of “4-[2-(Trimethylsilyl)ethynyl]pyrene” consists of a pyrene core substituted with a trimethylsilyl ethynyl group . The molecular weight of this compound is 298.45 .科学研究应用
Fluorescent Sensors for Nitroaromatic Explosives
The fluorophore 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene (abbreviated as F) has been extensively studied as a fluorescent sensor for nitroaromatic compounds. Researchers have explored its behavior both in solution and vapor phases. Notably, three prototypes of fluorescent materials were prepared using electrospinning and drop-casting techniques. These materials, based on F either as a pure solid or a dopant in a polystyrene matrix, exhibit high detection limits for nitroaromatic compounds. In acetonitrile solution, the range is 10-8 to 10-9 M, while in the vapor phase, it extends to the parts per billion (ppb) range .
Homeland Security and Explosive Detection
The development of chemosensors and materials for trace probing of explosives is crucial for homeland security, demining, and ecological monitoring efforts. F, with its sensitivity and selectivity, can be employed as a sensor material for detecting nitro-containing explosives in real-time applications. Its fluorescence response to vapor concentration and exposure duration makes it valuable for explosive detection .
Adaptation of Fluorophores in Specific Conditions
While using fluorescent polymers for gas phase sensing may not inherently enhance sensitivity, doping fluorophores into polymer matrices allows for fine-tuning optical and electrochemical properties. F can be adapted for specific conditions, making it versatile for various applications .
Photostability Enhancement
Incorporating F into materials can increase the photostability of fluorophores. This property is essential for long-term use and reliable sensing applications .
Film Fabrication for NAC Sensing
F, specifically 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene , has been suggested as a sensor for nitroaromatic compounds both in solution and vapor phases. Films fabricated via drop-casting onto glass surfaces have shown promise in detecting these compounds .
Conjugated Materials and Synthesis
Beyond sensing applications, pyrene-based conjugated materials continue to be an active area of research. Novel pyrene cored molecules, such as 1,3,6,8-tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene , have been synthesized and characterized. These materials offer potential for diverse applications, including optoelectronics and organic electronics .
作用机制
Target of Action
The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .
Mode of Action
4-[2-(Trimethylsilyl)ethynyl]pyrene interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .
Biochemical Pathways
It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.
Pharmacokinetics
As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .
Result of Action
The primary result of the action of 4-[2-(Trimethylsilyl)ethynyl]pyrene is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .
Action Environment
The efficacy and stability of 4-[2-(Trimethylsilyl)ethynyl]pyrene can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.
未来方向
“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .
属性
IUPAC Name |
trimethyl(2-pyren-4-ylethynyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKVZWAXXETQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trimethylsilyl)ethynyl]pyrene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

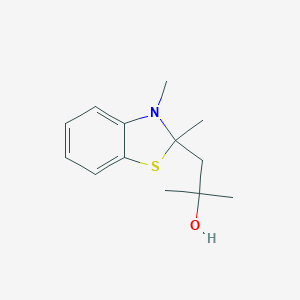
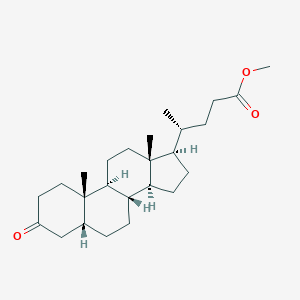
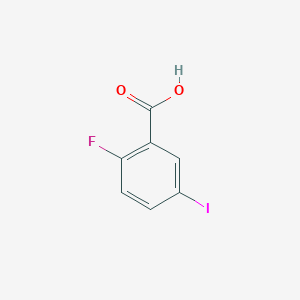
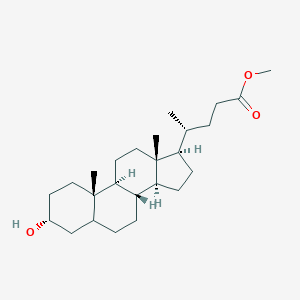




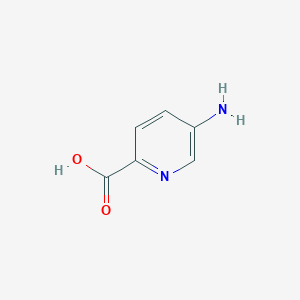
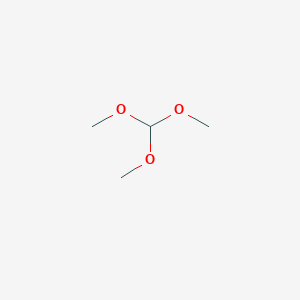
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
